molecular formula C15H22N4O3 B2864767 3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]propanehydrazide CAS No. 328027-54-9

3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]propanehydrazide

Cat. No. B2864767
CAS RN: 328027-54-9
M. Wt: 306.366
InChI Key: QAGVJMVNMMOLEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]propanehydrazide, also known as BDPH, is a chemical compound that has been extensively studied for its potential applications in scientific research.

Mechanism of Action

3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]propanehydrazide works by binding to the serotonin and dopamine transporters, which are responsible for the reuptake of these neurotransmitters from the synaptic cleft back into the presynaptic neuron. By inhibiting the reuptake of serotonin and dopamine, 3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]propanehydrazide increases the concentration of these neurotransmitters in the synaptic cleft, leading to increased neurotransmission and activation of downstream signaling pathways.
Biochemical and Physiological Effects:
3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]propanehydrazide has been shown to have a number of biochemical and physiological effects, including increased extracellular levels of serotonin and dopamine, increased neuronal firing, and increased expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF). These effects have been linked to improvements in mood, cognition, and behavior.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]propanehydrazide in lab experiments is its specificity for the serotonin and dopamine transporters, which allows for more targeted manipulation of these neurotransmitter systems. However, one limitation is that 3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]propanehydrazide may have off-target effects on other neurotransmitter systems, which could complicate interpretation of experimental results.

Future Directions

There are several future directions for research on 3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]propanehydrazide. One area of interest is the development of more selective and potent 3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]propanehydrazide analogs that can be used to further elucidate the role of serotonin and dopamine in psychiatric disorders. Another area of interest is the investigation of 3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]propanehydrazide's potential neuroprotective effects, which could have implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, the use of 3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]propanehydrazide in combination with other drugs or therapies is an area of potential research, as it may enhance the efficacy of existing treatments.

Synthesis Methods

The synthesis of 3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]propanehydrazide involves the reaction of 1,3-benzodioxole-5-carboxylic acid with piperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then reacted with propanehydrazide to yield 3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]propanehydrazide.

Scientific Research Applications

3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]propanehydrazide has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to inhibit the uptake of serotonin and dopamine, two neurotransmitters that play a crucial role in the regulation of mood, behavior, and cognition. As such, 3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]propanehydrazide has been studied for its potential use in the treatment of psychiatric disorders such as depression and anxiety.

properties

IUPAC Name

3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]propanehydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O3/c16-17-15(20)3-4-18-5-7-19(8-6-18)10-12-1-2-13-14(9-12)22-11-21-13/h1-2,9H,3-8,10-11,16H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAGVJMVNMMOLEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC(=O)NN)CC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Benzo[1,3]dioxol-5-ylmethyl-piperazin-1-yl)-propionic acid hydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.